Tadalafil open ring acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tadalafil open ring acid typically involves the use of D-cis-carboline hydrochloride as the initial raw material. The process includes several key steps:
Acyl Chlorination Reaction: D-cis-carboline hydrochloride reacts with chloroacetyl chloride under the action of an acid-binding agent to form a chloroacetyl acylate intermediate.
Aminolysis Cyclization Reaction: The chloroacetyl acylate intermediate undergoes aminolysis with methylamine, leading to the formation of this compound.
Purification: The crude product is purified through solid-liquid separation, washing, and drying to obtain high-purity this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. The use of efficient solvents and catalysts, along with controlled reaction conditions, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tadalafil open ring acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tadalafil open ring acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications beyond erectile dysfunction, such as in the treatment of cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Tadalafil open ring acid exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow . The molecular targets include the PDE5 enzyme and the pathways involved in cGMP synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE5 inhibitor used for similar therapeutic purposes.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Avanafil: A newer PDE5 inhibitor with a faster onset of action.
Uniqueness
Its longer half-life compared to other PDE5 inhibitors makes it suitable for chronic dosing .
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-(methylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C22H21N3O5/c1-23-10-19(26)25-16(22(27)28)9-14-13-4-2-3-5-15(13)24-20(14)21(25)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,23-24H,9-11H2,1H3,(H,27,28)/t16-,21-/m1/s1 |
InChI Key |
MUUFJIFAAHRREF-IIBYNOLFSA-N |
Isomeric SMILES |
CNCC(=O)N1[C@H](CC2=C([C@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O |
Canonical SMILES |
CNCC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O |
Origin of Product |
United States |
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